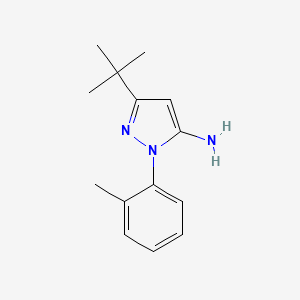

3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-tert-butyl-2-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-7-5-6-8-11(10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMGAKOWUHTEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=N2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354374 | |

| Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337533-96-7 | |

| Record name | 3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged heterocyclic motif that serves as a cornerstone in the fields of medicinal chemistry, drug development, and agrochemicals.[1][2] Its unique structural and electronic properties allow it to act as a versatile synthon for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[3][4] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

This guide focuses on the synthesis of a specific, highly functionalized derivative: 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine . The strategic placement of a bulky tert-butyl group at the C3 position and an ortho-tolyl substituent at the N1 position creates a molecule with distinct steric and electronic characteristics. These features make it a valuable intermediate for developing targeted therapeutic agents and specialized agrochemicals, where molecular conformation and receptor binding are critical for efficacy.[7][8]

The primary synthetic route detailed herein is the classical and most robust method for 5-aminopyrazole synthesis: the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1][2] This approach is renowned for its efficiency, reliability, and broad applicability.

Core Synthesis Strategy: Retrosynthesis and Reaction Mechanism

The most logical and field-proven approach to constructing the target molecule is through the cyclocondensation of two key precursors: pivaloylacetonitrile and (2-methylphenyl)hydrazine.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive

The formation of the pyrazole ring proceeds through a well-established two-step sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction is most versatile for 5-aminopyrazole synthesis as it involves the condensation of β-ketonitriles with hydrazines.[1][2]

-

Step 1: Hydrazone Formation. The reaction initiates with the nucleophilic attack of the terminal, more nucleophilic nitrogen atom of (2-methylphenyl)hydrazine onto the electrophilic carbonyl carbon of pivaloylacetonitrile.[1] This is typically the rate-determining step and can be accelerated by mild acid catalysis to activate the carbonyl group. Subsequent dehydration yields the stable hydrazone intermediate.

-

Step 2: Intramolecular Cyclization and Tautomerization. The crucial ring-closing step involves the intramolecular nucleophilic attack of the second hydrazine nitrogen atom onto the carbon of the nitrile group.[2] This cyclization forms a five-membered ring intermediate which then undergoes a rapid tautomerization to establish the aromatic pyrazole ring, resulting in the final, stable this compound product.

Caption: Core reaction mechanism for 5-aminopyrazole formation.

Starting Materials: Purity and Handling

The success of the synthesis is contingent upon the quality of the starting materials.

| Compound | Role | CAS No. | Formula | MW ( g/mol ) | Key Considerations |

| Pivaloylacetonitrile | β-Ketonitrile | 5845-63-6 | C₇H₁₁NO | 125.17 | Ensure dryness. Material is susceptible to hydrolysis. Store under inert gas. |

| (2-Methylphenyl)hydrazine hydrochloride | Hydrazine Precursor | 30939-22-3 | C₇H₁₁ClN₂ | 158.63 | Often supplied as the hydrochloride salt for stability. Must be neutralized in situ or prior to reaction. |

| Sodium Hydroxide (or other base) | Base | 1310-73-2 | NaOH | 40.00 | Used to liberate the free hydrazine from its salt. An exact molar equivalent is required. |

| Ethanol | Solvent | 64-17-5 | C₂H₆O | 46.07 | A polar protic solvent that facilitates dissolution of reactants and the reaction mechanism. |

Safety Imperative: Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of this compound. The quantities are based on a representative 10 mmol scale.

Caption: Step-by-step experimental workflow diagram.

Reagents and Equipment

-

Reagents:

-

(2-Methylphenyl)hydrazine hydrochloride (1.59 g, 10.0 mmol, 1.0 equiv)

-

Pivaloylacetonitrile (1.25 g, 10.0 mmol, 1.0 equiv)

-

Sodium hydroxide (0.40 g, 10.0 mmol, 1.0 equiv)

-

Deionized water (for NaOH solution and work-up)

-

Ethanol (200 proof, ~50 mL)

-

-

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Büchner funnel and filter paper for vacuum filtration

-

TLC plates (silica gel 60 F254)

-

Step-by-Step Procedure

-

Hydrazine Liberation: To the 100 mL round-bottom flask, add (2-methylphenyl)hydrazine hydrochloride (1.59 g, 10.0 mmol) and 20 mL of ethanol. Begin stirring to form a slurry. In a separate beaker, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in 5 mL of deionized water. Slowly add the aqueous NaOH solution to the stirring slurry in the flask. Stir the mixture at room temperature for 15-20 minutes to ensure complete liberation of the free hydrazine base.

-

Addition of β-Ketonitrile: To the same flask, add pivaloylacetonitrile (1.25 g, 10.0 mmol) in a single portion.

-

Cyclocondensation Reaction: Equip the flask with a reflux condenser and begin heating the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting starting material.

-

Product Isolation (Work-up): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Slowly add 30 mL of cold deionized water to the reaction mixture while stirring. The product should precipitate as a solid. Continue stirring in an ice bath for an additional 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Slowly add water until the solution becomes turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization. Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Characterization and Expected Results

-

Appearance: Off-white to light yellow crystalline solid.

-

Yield: Expected yields for this reaction are typically in the range of 75-90% after purification.

-

Purity: Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

-

Key Spectroscopic Data (Predicted):

-

¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.3 ppm), the methyl protons of the tolyl group (singlet, ~2.2 ppm), a broad singlet for the amine (-NH₂) protons, a singlet for the pyrazole C4-H (~5.5-6.0 ppm), and aromatic protons from the tolyl ring (~7.2-7.4 ppm).

-

¹³C NMR: Expect distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methyl carbon of the tolyl group, the pyrazole ring carbons (including the C-NH₂ and C-t-Bu carbons at ~150-160 ppm), and the aromatic carbons of the tolyl ring.

-

Mass Spec (ESI+): Expect to see the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₄H₁₉N₃, MW = 229.32).

-

References

- Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: https://www.beilstein-journals.org/bjoc/articles/7/20[1][2]

- Organic Syntheses. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 329. Available at: http://www.orgsyn.org/demo.aspx?prep=v89p0329[9]

- Bhat, B. A., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2776–2801. Available at: https://www.beilstein-journals.org/bjoc/articles/11/282[3]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. (General reference for reaction mechanisms).

- Chem-Impex. (n.d.). This compound. Available at: https://www.chemimpex.com/products/3-tert-butyl-1-2-methylphenyl-1h-pyrazol-5-amine[8]

- Abdel-Wahab, B. F., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 21, 1-33. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088701/[6]

- Becerra-Ballesteros, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1261. Available at: https://www.mdpi.com/1422-8599/2021/3/M1261[5][10]

- J&K Scientific. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Available at: https://www.jk-sci.com/3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine-898537-77-4-19155.html[11]

- Chem-Impex. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Available at: https://www.chemimpex.com/3-tert-butyl-1-3-methylphenyl-1h-pyrazol-5-amine[7]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

The Pyrazole Amine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Pyrazole Amines

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyrazole amines, a particularly versatile class of pyrazole derivatives. We will delve into their roles as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents, exploring the intricate structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate the discovery of novel therapeutics based on this remarkable scaffold.

The Pyrazole Core: Structural Features and Medicinal Significance

The pyrazole nucleus is an aromatic heterocycle characterized by a five-membered ring with two adjacent nitrogen atoms.[2][5] This arrangement imparts a unique set of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological targets. The functionalization of the pyrazole ring with amino substituents at different positions has led to a plethora of pharmacologically active compounds.[1] The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—significantly influences the molecule's biological activity profile.

The versatility of the pyrazole scaffold is underscored by its presence in several clinically approved drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the antidepressant Fezolamine.[1] This clinical success has fueled extensive research into novel pyrazole derivatives, with substituted pyrazole amines consistently demonstrating promising therapeutic potential across various disease areas.[6]

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrazole amines have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[7][8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole amines exert their anticancer effects is the inhibition of protein kinases.[10][11] These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The pyrazole scaffold serves as an excellent pharmacophore for designing kinase inhibitors, often by mimicking the hinge-binding region of ATP.[10][12]

Several classes of kinases are targeted by pyrazole amine inhibitors, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle.[10][13] Pyrazole-based compounds like AT7519 are potent inhibitors of several CDKs and are currently in clinical trials.[13] For instance, certain 3-aminopyrazole derivatives have shown significant inhibitory activity against CDK2.[8]

-

Aurora Kinases: These serine/threonine kinases are essential for mitosis.[11] Tozasertib, a 3-aminopyrazole derivative, is a potent inhibitor of Aurora kinases and has demonstrated preclinical antitumor activity.[14]

-

Receptor Tyrosine Kinases (RTKs): This family includes targets like VEGFR and EGFR, which are crucial for angiogenesis and tumor cell proliferation.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted pyrazole amines is intricately linked to their substitution patterns. Key SAR observations include:

-

Position of the Amino Group: The location of the amino group on the pyrazole ring is critical. For instance, 3-aminopyrazoles are frequently reported as potent anticancer agents.[1][15]

-

Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole ring significantly impact activity. For example, the presence of specific aryl or heterocyclic moieties can enhance potency and selectivity.

-

N1-Substitution: Substitution at the N1 position of the pyrazole ring can modulate activity. While some studies have shown that an unsubstituted N1 nitrogen is crucial for cytotoxic activity, other derivatives with N1-substituents have exhibited potent anti-inflammatory properties.[13]

Representative Anticancer Pyrazole Amines

| Compound ID | Target Kinase(s) | Reported Activity (IC50) | Cancer Cell Line(s) | Reference |

| Derivative 11a | Not specified | Micromolar IC50 values | HeLa, MCF7, SKOV3, SKMEL28 | [7] |

| Compound 22 | Not specified | 3.18 µM | HCT-116 | [1][13] |

| 4.63 µM | MCF-7 | [1][13] | ||

| Compound 29 | CDK2/cyclin A2 | 10.05 µM | HepG2 | [8] |

| 17.12 µM | MCF7 | [8] | ||

| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | Not specified | [8] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Substituted pyrazole amines have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[3][16][17][18]

Mechanism of Action: COX Inhibition

A major mechanism of action for the anti-inflammatory effects of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[19] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[19]

Many 1,3,4,5-tetrasubstituted pyrazole derivatives have been synthesized and shown to exhibit potent and selective COX-2 inhibitory activity.[19]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment

A standard and self-validating method to assess the in vivo anti-inflammatory activity of novel compounds is the carrageenan-induced rat paw edema model.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the synthesized pyrazole amine derivatives.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Statistical Analysis: The results are expressed as the mean ± SEM, and the data are analyzed using a suitable statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.

Visualization of the Experimental Workflow

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Substituted pyrazole amines have demonstrated promising activity against a broad spectrum of bacteria and fungi.[20][21][22]

Spectrum of Activity

Pyrazole amine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] For instance, certain 5-aminopyrazole derivatives have exhibited good antibacterial properties against E. coli, P. aeruginosa, B. subtilis, and S. aureus.[13] Similarly, some 3-aminopyrazole derivatives have displayed high activity against both bacteria and fungi.[13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole amines is influenced by the nature and position of substituents. The incorporation of specific moieties, such as thiazole rings, in combination with the pyrazole nucleus has been shown to enhance antimicrobial effects.[22]

Conclusion and Future Perspectives

Substituted pyrazole amines represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, makes them attractive scaffolds for the development of novel therapeutics. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates. The synthetic accessibility and tunable nature of the pyrazole core ensure that it will remain a central focus of medicinal chemistry research for years to come.

References

- Molecules. 2021;26(21):6631.

- Molecules. 2023;28(9):3768. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

- Molecules. 2023;28(9):3768. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

- Molecules. 2022;27(9):2908.

- RSC Advances. 2023;13(5):3143-3158. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

- Molecules. 2021;26(16):4999.

- International Journal of Pharmaceutical Sciences Review and Research. 2012;14(2):30-38. Review: Anticancer Activity Of Pyrazole. [Link]

- Molecules. 2022;27(19):6649. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

- Molecules. 2010;15(10):6776-6785.

- Research Journal of Pharmacy and Technology. 2020;13(1):373-377. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]

- Current Organic Chemistry. 2021;25(18):2131-2150. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Current Organic Synthesis. 2023;20(3):293-317.

- Molecules. 2021;26(4):995. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

- Journal of Chemical and Pharmaceutical Research. 2016;8(8):441-447.

- Molecules. 2013;18(11):13523-13536.

- Journal of Medicinal Chemistry. 1996;39(26):5053-5063. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

- NeuroQuantology. 2022;20(9):2875-2883. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE)

- Current Pharmaceutical Design. 2022;28(32):2646-2657. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

- Molecules. 2022;27(19):6499. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

- Molecules. 2013;18(11):13523-13536.

- Scientia Pharmaceutica. 2018;86(4):52.

- Journal of Current Chemical and Pharmaceutical Sciences. 2015;5(2):66-81. Current status of pyrazole and its biological activities. [Link]

- Molecules. 2018;23(8):2045.

- Molecules. 2018;23(12):3316.

- Future Medicinal Chemistry. 2023;15(22):2011-2026. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- Mini-Reviews in Organic Chemistry. 2022;19(6):717-741.

- Journal of Medicinal Chemistry. 2025;68(20):21766-21785.

- ResearchGate. Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. [Link]

- Molecules. 2012;17(11):13381-13395. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]

- ResearchGate.

- Molecules. 2024;29(10):2298.

- ResearchGate. Structure–activity relationship summary of tested compounds. [Link]

- Current Bioactive Compounds. 2021;17(6):e090221189498.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 17. scilit.com [scilit.com]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 22. mdpi.com [mdpi.com]

In-depth Technical Guide on 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine: Current Understanding and Future Research Directions

A Note to the Reader: The following guide addresses the current scientific understanding of the compound 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine. Initial research indicates that while this specific molecule is available commercially as a research chemical, there is a significant lack of published, in-depth studies detailing its specific mechanism of action. Therefore, this guide will proceed by first contextualizing the broader family of pyrazole derivatives to which it belongs, outlining their known biological activities and established mechanisms. This will be followed by an analysis of the structural features of this compound and a discussion of its potential, yet unproven, mechanisms of action based on structure-activity relationships of similar compounds. This guide will conclude with a proposed roadmap for future research to elucidate its precise biological function.

Part 1: The Pyrazole Scaffold - A Privileged Structure in Medicinal and Agrochemical Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] The versatility of the pyrazole scaffold allows for extensive chemical modification, leading to compounds with a broad spectrum of pharmacological and physiological activities.[2]

Established Biological Activities of Pyrazole Derivatives:

Pyrazole-containing molecules have been successfully developed into marketed drugs for various therapeutic indications and as active ingredients in agrochemicals.[4][5][6] Notable examples include:

-

Pharmaceuticals: Pyrazole derivatives have shown efficacy as anti-inflammatory, analgesic, and neurological disorder targeting agents.[5][6]

-

Agrochemicals: In agricultural chemistry, pyrazole-based compounds are utilized as herbicides and fungicides, contributing to crop protection and yield enhancement.[4][5]

The biological activity of these compounds is intrinsically linked to their ability to interact with specific biological targets, such as enzymes and receptors.

General Mechanisms of Action for Bioactive Pyrazoles:

The diverse effects of pyrazole derivatives stem from their interaction with various biological systems. While the specific mechanism is highly dependent on the individual compound's structure, some general modes of action have been identified:

-

Enzyme Inhibition: Many pyrazole compounds function by inhibiting the activity of specific enzymes. This is a common mechanism for their use as both pharmaceuticals and agrochemicals.

-

Receptor Modulation: Certain pyrazole derivatives can act as agonists or antagonists for specific cellular receptors, thereby modulating downstream signaling pathways.

A visual representation of the diverse applications of the pyrazole scaffold is provided below.

Caption: Diverse applications of the pyrazole scaffold.

Part 2: this compound - A Molecule of Untapped Potential

While the broader pyrazole family is well-studied, this compound itself remains largely uncharacterized in scientific literature. Information is primarily available from chemical suppliers, who list it as a research chemical or an intermediate for synthesis.[7][8]

Structural Features and Potential Implications:

The structure of this compound contains several key functional groups that could inform its potential biological activity:

-

Pyrazol-5-amine Core: The amino group at the 5-position of the pyrazole ring is a common feature in many bioactive pyrazoles and can participate in hydrogen bonding with biological targets.

-

3-tert-butyl Group: This bulky group can influence the compound's steric interactions with a target's binding pocket, potentially contributing to selectivity.

-

1-(2-methylphenyl) Group: The substituted phenyl ring at the 1-position can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition.

Hypothesized Mechanisms of Action:

Based on its structural similarity to other bioactive pyrazoles, we can hypothesize several potential mechanisms of action for this compound. These remain speculative and require experimental validation.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

-

Cyclooxygenase (COX) Inhibition: Some pyrazole derivatives are known to inhibit COX enzymes, which are involved in inflammation and pain. The structural motifs of this compound suggest it could potentially interact with the active site of COX-1 or COX-2.

-

Ion Channel Modulation: The lipophilic nature of the tert-butyl and methylphenyl groups could facilitate interaction with transmembrane ion channels, potentially modulating their function.

The table below summarizes the key structural features and their potential mechanistic implications.

| Structural Feature | Potential Mechanistic Implication |

| Pyrazol-5-amine Core | Hydrogen bonding with target proteins. |

| 3-tert-butyl Group | Steric influence on target binding and selectivity. |

| 1-(2-methylphenyl) Group | Pi-stacking and hydrophobic interactions. |

Part 3: A Proposed Research Workflow to Elucidate the Mechanism of Action

To move from hypothesis to evidence, a systematic experimental approach is required. The following workflow outlines a series of experiments designed to identify the biological target(s) and elucidate the mechanism of action of this compound.

Step-by-Step Experimental Protocol:

-

Initial Phenotypic Screening:

-

Objective: To identify any observable biological effects of the compound in a cellular context.

-

Method: A panel of diverse human cell lines (e.g., cancer cell lines, immune cells, neuronal cells) would be treated with a range of concentrations of the compound. Cell viability, proliferation, and morphological changes would be assessed using standard assays (e.g., MTT, BrdU, high-content imaging).

-

-

Target Identification:

-

Objective: To identify the specific protein(s) that the compound interacts with.

-

Methods:

-

Affinity Chromatography: The compound would be immobilized on a solid support and used to pull down interacting proteins from cell lysates. These proteins would then be identified by mass spectrometry.

-

Thermal Shift Assay (TSA): This technique measures the change in the thermal stability of a protein upon ligand binding, allowing for the identification of direct binding partners.

-

-

-

In Vitro Target Validation:

-

Objective: To confirm the direct interaction with the identified target(s) and quantify the binding affinity.

-

Methods:

-

Enzymatic Assays: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of the compound to determine the IC50 value.

-

Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the kinetics of binding between the compound and its target.

-

-

-

Cellular Mechanism of Action Studies:

-

Objective: To understand how the compound affects cellular signaling pathways.

-

Methods:

-

Western Blotting: To measure the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the identified target.

-

Reporter Gene Assays: To assess the effect of the compound on the transcriptional activity of specific signaling pathways.

-

-

The proposed experimental workflow is illustrated in the diagram below.

Caption: A proposed workflow for mechanism of action elucidation.

Part 4: Conclusion and Future Outlook

This compound represents a molecule with potential biological activity, owing to its pyrazole scaffold and specific structural features. However, a significant gap exists in the scientific literature regarding its mechanism of action. The proposed research workflow provides a clear and logical path forward for its characterization. Elucidating the mechanism of action of this compound could unlock its potential for development as a novel therapeutic agent or agrochemical, adding to the rich and diverse family of bioactive pyrazole derivatives. Further research is not only warranted but essential to realize the full potential of this intriguing molecule.

References

- Low, J. N., et al. "3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine." Acta Crystallographica Section E: Structure Reports Online, vol. 60, no. 10, 2004, pp. o1842-o1844. [Link]

- PubChem. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. [Link]

- Pollock, P. M., and K. P. Cole. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, vol. 90, 2013, p. 255. [Link]

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

- MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

- Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Burbano-C./c5f8e5b0b9d1a8e6e5a1b3f2e7a0c8d9e1e1e9e0]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. 1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Fingerprinting of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, a pyrazole derivative with significant potential in pharmaceutical and agrochemical research.[1] The unique structural arrangement of this molecule, featuring a bulky tert-butyl group, a substituted aromatic ring, and a reactive amine functionality, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and the elucidation of its role in complex chemical and biological systems.

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the methodologies for its comprehensive analysis. We will delve into the core spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—providing not just data, but the causal reasoning behind the observed spectral features.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure of this compound is depicted below, highlighting the key functional groups that will be interrogated by various spectroscopic methods.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, aromatic, and aliphatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹, typically with 16 or 32 scans for a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted FT-IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Assignment |

| 3450-3300 | Medium, Doublet | N-H Stretch | Primary amine (NH₂) symmetric and asymmetric stretching |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H stretching of the methylphenyl group |

| 2960-2870 | Strong | C-H Stretch | Aliphatic C-H stretching of the tert-butyl and methyl groups |

| 1620-1580 | Medium-Strong | C=N & C=C Stretch | Pyrazole ring and aromatic ring stretching vibrations[2] |

| 1550-1500 | Medium | N-H Bend | Scissoring vibration of the primary amine |

| 1470-1430 | Medium | C-H Bend | Aliphatic C-H bending of the tert-butyl and methyl groups |

| 1365 | Strong | C-H Bend | Characteristic bending of the tert-butyl group |

| 1250-1200 | Medium-Strong | C-N Stretch | Stretching vibrations of the pyrazole ring C-N and amine C-N bonds[3] |

| 760-740 | Strong | C-H Bend | Out-of-plane bending for ortho-disubstituted benzene ring |

The presence of a doublet in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine. The intense absorptions in the 2960-2870 cm⁻¹ range confirm the presence of the saturated aliphatic tert-butyl and methyl groups. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, with the strong band around 750 cm⁻¹ being highly characteristic of the 1,2-disubstitution on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.8 | Singlet | 1H | Pyrazole H-4 |

| ~4.0 | Broad Singlet | 2H | NH₂ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~1.3 | Singlet | 9H | tert-Butyl protons |

Causality in ¹H NMR:

-

The aromatic protons of the 2-methylphenyl group are expected to appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

-

The pyrazole H-4 proton is a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amine group and the aromatic ring.

-

The amine protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange; their integration value confirms the presence of two protons.

-

The aromatic methyl and tert-butyl protons are both singlets due to the absence of adjacent protons, with their characteristic chemical shifts reflecting their respective electronic environments.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~161 | Quaternary | Pyrazole C-3 |

| ~150 | Quaternary | Pyrazole C-5 |

| ~138 | Quaternary | Aromatic C-1' |

| ~135 | Quaternary | Aromatic C-2' |

| ~131 | CH | Aromatic CH |

| ~129 | CH | Aromatic CH |

| ~127 | CH | Aromatic CH |

| ~126 | CH | Aromatic CH |

| ~90 | CH | Pyrazole C-4 |

| ~32 | Quaternary | C (CH₃)₃ |

| ~30 | CH₃ | C(CH₃ )₃ |

| ~18 | CH₃ | Ar-CH₃ |

Causality in ¹³C NMR:

-

The pyrazole ring carbons (C-3 and C-5) are significantly deshielded due to the influence of the adjacent nitrogen atoms.

-

The pyrazole C-4 carbon is notably shielded, appearing at a higher field (~90 ppm), which is a characteristic feature of π-electron rich pyrazole systems.[3][4]

-

The quaternary carbon of the tert-butyl group is easily identifiable, as is the signal for its three equivalent methyl carbons.

-

The six aromatic carbons of the 2-methylphenyl group will have distinct chemical shifts, with two being quaternary and four being methine carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source, where it is nebulized and ionized.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z ≈ 243.1739 (for C₁₄H₂₁N₃)

-

Protonated Molecule ([M+H]⁺): m/z ≈ 244.1812

Key Fragmentation Pathways

The fragmentation of this compound under ionization is expected to proceed through several characteristic pathways.

Caption: Predicted key fragmentation pathways in the mass spectrum.

A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 228. Another significant fragmentation would be the loss of the entire tert-butyl radical (•C₄H₉) to yield a fragment at m/z 186. The appearance of a fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), would be indicative of the 2-methylphenyl moiety.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of FT-IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and interpretations within this guide serve as a robust framework for the unambiguous identification and analysis of this important heterocyclic compound. The methodologies described are self-validating, ensuring that the collective data from these orthogonal techniques converge to a single, confident structural assignment, which is the cornerstone of scientific integrity in chemical research and development.

References

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-Becerra-Rodr%C3%ADguez/88a22146f497740f9547d2105151598f86052c42]([Link]

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. [Link]

Sources

A Technical Guide to the Synthesis and Structural Elucidation of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and its Regioisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, the synthesis of asymmetrically substituted pyrazoles, such as 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, is often complicated by a lack of regiocontrol, leading to the formation of structural isomers. The differentiation between these isomers is critical, as subtle structural changes can lead to vastly different pharmacological and toxicological profiles.[4][5] This guide provides a comprehensive framework for the synthesis, separation, and unambiguous structural characterization of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and its primary regioisomer, 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine. We detail the mechanistic rationale behind isomer formation in the Knorr pyrazole synthesis, present validated protocols for spectroscopic and chromatographic analysis, and offer an integrated workflow for achieving and confirming isomeric purity—a non-negotiable requirement in drug development.

The Challenge of Regiocontrol in Pyrazole Synthesis

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[1][2] The presence of this scaffold in blockbuster drugs like Celecoxib highlights its importance.[2][6] Specifically, 5-aminopyrazoles are highly versatile intermediates used to synthesize a variety of fused heterocyclic systems with significant therapeutic potential.[1][7][8]

The Problem: Regioisomeric Ambiguity

A common and powerful method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11] When an unsymmetrical 1,3-dicarbonyl precursor reacts with a substituted hydrazine like phenylhydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This mechanistic ambiguity can lead to the formation of a mixture of two regioisomers, complicating downstream processes and potentially compromising the integrity of structure-activity relationship (SAR) studies.[12][13]

For the target molecule, 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (I) , the primary regioisomeric impurity is 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine (II) . Distinguishing and separating these two compounds is the central challenge addressed in this guide.

Synthetic Strategy and Mechanistic Insights

The Knorr Synthesis: A Mechanistic Viewpoint

The synthesis of the target pyrazol-5-amine and its isomer typically starts from a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile, and phenylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[10] The regiochemical outcome is dictated by which nitrogen of the phenylhydrazine attacks which electrophilic carbon of the β-ketonitrile.

The reaction mechanism below illustrates the two competing pathways. The initial condensation can occur between the more nucleophilic nitrogen of phenylhydrazine and either the ketone or the nitrile-adjacent carbon, leading to two distinct cyclized intermediates and, ultimately, the two final regioisomers.[9][12]

Caption: Competing pathways in the Knorr synthesis leading to regioisomers I and II.

Protocol: Synthesis of a Pyrazol-5-amine Isomer Mixture

This protocol is designed to produce a mixture of the regioisomers for subsequent analytical method development.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in ethanol.

-

Base Addition: Add sodium acetate (1.1 eq) to the mixture to neutralize the hydrochloride and liberate the free phenylhydrazine base.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of isomers.

Spectroscopic and Chromatographic Differentiation

Unambiguous identification requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation, complemented by chromatography for separation and mass spectrometry for confirmation.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing Isomer I from Isomer II lies in exploiting the through-bond and through-space correlations of the substituents to the pyrazole ring.

-

¹H NMR: The chemical shift of the lone proton on the pyrazole ring (H4) is a primary diagnostic signal. Its electronic environment is different in each isomer, leading to a distinct chemical shift.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the nature and position of the substituents. The bulky tert-butyl group will have a pronounced effect on the carbon it is directly attached to.[15]

-

2D NMR (HMBC & NOESY): These experiments provide definitive proof of connectivity and spatial proximity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. For Isomer I (3-tert-butyl), a 3-bond correlation is expected between the protons of the tert-butyl group and the C4 carbon of the pyrazole ring. Crucially, a correlation to C5 should also be observed. For Isomer II (5-tert-butyl), a correlation from the tert-butyl protons to C4 would be present, but the key correlation would be to C5, not C3.[16][17][18]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. For Isomer I, a NOE correlation between the ortho-protons of the N1-phenyl ring and the H4 proton would be expected. For Isomer II, a NOE correlation between the ortho-protons of the N1-phenyl ring and the protons of the C5-tert-butyl group would be the defining feature.[18][19]

-

Data Summary: Comparative Spectroscopic Analysis

The following table summarizes the expected key diagnostic NMR signals for the unambiguous assignment of each regioisomer.

| Spectroscopic Feature | Isomer I (3-tert-butyl-1-phenyl...) | Isomer II (5-tert-butyl-1-phenyl...) | Rationale for Differentiation |

| ¹H NMR: H4 Signal | Singlet, ~5.8-6.0 ppm | Singlet, ~6.1-6.3 ppm | Different electronic environment due to adjacent groups. |

| ¹³C NMR: C3 Signal | ~160-162 ppm | ~145-147 ppm | C3 is directly attached to the bulky t-Bu group. |

| ¹³C NMR: C5 Signal | ~148-150 ppm | ~155-157 ppm | C5 is attached to the amino group in Isomer I and the t-Bu group in Isomer II. |

| Key HMBC Correlation | t-Bu Protons → C3 & C4 | t-Bu Protons → C5 & C4 | Defines the attachment point of the tert-butyl group.[18] |

| Key NOESY Correlation | Phenyl ortho-H ↔ H4 | Phenyl ortho-H ↔ t-Bu Protons | Confirms spatial proximity of substituents relative to the N1-phenyl ring.[19] |

Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical quantification and preparative separation of the isomers.[20][21]

-

Method Development: A reverse-phase C18 column is a good starting point. The difference in polarity between the two isomers, primarily due to the positioning of the amino group, should allow for baseline separation.

-

Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) and acetonitrile or methanol is typically effective.

-

Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for determining isomeric purity in a quality control setting.[20]

Self-Validating Workflow for Isomer Identification

A robust and trustworthy protocol integrates synthesis, separation, and multi-faceted characterization into a self-validating loop. This ensures that the final identified compound is unequivocally correct.

Caption: Integrated workflow for synthesis, separation, and validation of pyrazole regioisomers.

Implications for Drug Discovery

The accurate assignment of structure is not merely an academic exercise; it is fundamental to the integrity of the drug discovery process.

-

Structure-Activity Relationships (SAR): An incorrect structural assignment can render an entire SAR campaign invalid, leading to wasted resources and misguided optimization efforts.

-

Pharmacology and Toxicology: Regioisomers can have drastically different binding affinities for biological targets, metabolic profiles, and off-target toxicities.[4] Regulatory agencies require stringent control and characterization of all isomeric impurities.[5]

-

Intellectual Property: Patent claims rely on the precise chemical structure of a new molecular entity. Ambiguity in structure can jeopardize patentability and enforceability.

By adhering to the rigorous, multi-technique workflow detailed in this guide, researchers can proceed with confidence in their structural assignments, ensuring the integrity and success of their drug development programs.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

- Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.

- J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

- de la Cruz, M. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

- LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

- Elguero, J., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

- ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Link]

- Bentham Science. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]

- ResearchGate. Chiral Purity in Drug Analysis. [Link]

- Fustero, S., et al. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

- Gomha, S. M., et al. (2017).

- MDPI. (2024).

- ResearchGate. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

- Bieliauskas, A., et al. (2023).

- Sbardella, G., et al. (2022).

- Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. [Link]

- ResearchGate.

- Kumar, V., et al. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

- Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

- MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

- ResearchGate. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

- MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- Salas, J. M., et al. (2007). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. [Link]

- Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

- ResearchGate.

- Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

- PubChem. 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine. [Link]

- MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

- Semantic Scholar. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. rsc.org [rsc.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 18. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Tert-Butyl Group: A Linchpin in the Bioactivity of Pyrazole Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents across diverse disease areas.[1][2][3][4] Its versatile five-membered heterocyclic structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the vast arsenal of chemical substituents available to the medicinal chemist, the tert-butyl group stands out for its profound and often decisive influence on the biological activity of pyrazole-containing molecules.[5]

This technical guide offers a comprehensive exploration of the multifaceted roles of the tert-butyl group in shaping the bioactivity of pyrazole derivatives. We will delve into the fundamental physicochemical properties of this unique substituent and elucidate how these characteristics are strategically leveraged in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This analysis is designed for professionals in drug discovery and development, providing field-proven insights into the causality behind experimental choices and the strategic application of this critical functional group.

The Fundamental Physicochemical Profile of the Tert-Butyl Group

The influence of the tert-butyl group is not monolithic; it stems from a unique combination of steric, electronic, and lipophilic properties. Understanding these foundational characteristics is paramount to appreciating its strategic deployment in drug design.

Steric Hindrance: The Defining Feature

The most prominent characteristic of the tert-butyl group is its significant steric bulk.[5][6] Comprising a central quaternary carbon bonded to three methyl groups, it creates a large, conformationally rigid, and non-polar domain that exerts a powerful influence on molecular interactions.

-

Metabolic Shielding: By sterically hindering a metabolically labile site on a drug molecule, a tert-butyl group can prevent or slow enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[6][7] This "metabolic shielding" is a key strategy for increasing a drug's half-life and bioavailability. While often susceptible to oxidation itself, its placement can protect more critical parts of the molecule.[7][8]

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor or enzyme active site. Its bulk can act as a "key," fitting into a desired hydrophobic pocket while preventing the molecule from binding to off-target receptors with smaller or differently shaped pockets.[6]

-

Conformational Locking: The large energetic penalty for placing a tert-butyl group in an axial position on a cyclohexane ring (high A-value) effectively "locks" the conformation.[6][9] This principle extends to other flexible molecular scaffolds, allowing chemists to restrict conformational freedom and present a single, bioactive conformation to the biological target.

Electronic Effects: Subtle but Significant

Though primarily known for its size, the tert-butyl group also imparts distinct electronic effects through two main mechanisms:

-

Inductive Effect (+I): As an alkyl group, it is electron-donating through the sigma-bond framework (a positive inductive effect).[10] This increases the electron density of the atom or molecular system to which it is attached.

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from C-H σ-bonds into adjacent empty or partially filled p-orbitals.[10] This further contributes to its electron-donating nature, which can be crucial for stabilizing reactive intermediates or modulating the electronics of an aromatic system like pyrazole.[10]

Lipophilicity

The tert-butyl group is non-polar and significantly increases the lipophilicity (fat-solubility) of a molecule. This property is a double-edged sword; while it can enhance membrane permeability and binding in hydrophobic pockets, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic clearance.[11]

Table 1: Comparative Physicochemical Parameters of Common Alkyl Substituents

This table provides a quantitative comparison of the steric and electronic properties of the tert-butyl group versus other common alkyl groups, illustrating its unique profile.

| Substituent | Taft Steric Parameter (E_s)[9] | Conformational A-Value (kcal/mol)[9] | Taft Polar Constant (σ*)[9] | Description |

| -H | +1.24 | 0 | +0.49 | Baseline reference |

| -CH₃ | 0.00 | 1.74 | 0.00 | Small, moderately electron-donating |

| -CH₂CH₃ | -0.07 | 1.75 | -0.10 | Slightly larger than methyl |

| -CH(CH₃)₂ | -0.47 | 2.21 | -0.19 | Moderately bulky and electron-donating |

| -C(CH₃)₃ | -1.54 | ~4.9 | -0.30 | Archetypal bulky, electron-donating group |

Note: More negative E_s values indicate greater steric bulk. Higher A-values indicate greater steric demand. More negative σ values indicate stronger electron-donating character.*

The Tert-Butyl Group in Action: Modulating Pyrazole Bioactivity

The true value of the tert-butyl group is realized in its application. Below, we explore its role in shaping the bioactivity of pyrazoles across several key therapeutic and commercial domains.

Anti-inflammatory Activity: The Case of COX-2 Inhibitors

The development of selective COX-2 inhibitors is a landmark in anti-inflammatory therapy, and pyrazole is a key scaffold in this class.[12] The drug Celecoxib, for instance, features a trifluoromethyl group and a p-tolyl group on its pyrazole core. Structure-activity relationship (SAR) studies on analogs reveal the importance of specific substituents. While Celecoxib itself does not have a tert-butyl group, related research on pyrazole-based COX-2 inhibitors demonstrates that bulky hydrophobic groups are critical for fitting into the larger, hydrophobic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform. This structural difference is the basis for selectivity. The strategic placement of a bulky group, such as a tert-butyl, can enhance this selectivity and potency.[13][14]

Anticancer Activity: Targeting Kinases and Cell Proliferation

Many modern anticancer agents are kinase inhibitors, and the pyrazole scaffold is frequently employed in their design.[15] The tert-butyl group plays a pivotal role here by occupying hydrophobic pockets within the ATP-binding site of various kinases.

For example, in the design of novel pyrazole derivatives with antiproliferative activity, the inclusion of a tert-butyl group can significantly enhance potency.[16] Its bulk can secure the inhibitor within the target protein, increasing the residence time and overall efficacy. Some studies have shown that even though a bulky tert-butyl group might be expected to cause steric clashes, it can sometimes be well-tolerated and contribute favorably to activity, potentially by enhancing stability or lipophilicity.[5]

Diagram 1: Conceptual Role of Tert-Butyl Group in Kinase Inhibition

Caption: A tert-butyl group on a pyrazole kinase inhibitor anchors it in a hydrophobic pocket.

Pharmacokinetics: Enhancing Drug-like Properties

Perhaps the most impactful and widely cited role of the tert-butyl group is in optimizing pharmacokinetics (PK).

In a study on a functionally selective GABAA α5 inverse agonist for cognitive dysfunction, the molecule contained a 3-tert-butyl-pyrazolo[1,5-d][6][9][17]triazine core.[18] The metabolic pathways were characterized, and while oxidation can occur, the presence of the tert-butyl group is often a strategic choice to balance potency with a suitable metabolic profile.[18]

Similarly, in the development of prodrugs for cancer therapy, tert-butyl esters have been shown to be significantly more resistant to hydrolysis by gastrointestinal enzymes compared to methyl or ethyl esters.[19] This increased metabolic stability in the gut is crucial for ensuring the drug reaches its target tissue intact.[19] This highlights the use of the tert-butyl group to protect a labile functional group (an ester) from premature metabolism.

Diagram 2: Workflow for Evaluating the Tert-Butyl Group in Lead Optimization

Caption: A streamlined workflow for assessing the impact of tert-butyl substitution.

Agrochemical Applications

The influence of the tert-butyl group extends beyond pharmaceuticals into agrochemicals, where pyrazoles are used as effective herbicides and pesticides.[17][20] For instance, several pyrazole-4-carboxamides with potent herbicidal activity feature a tert-butyl group.[21] In this context, the group contributes to the molecule's stability in environmental conditions and ensures effective binding to the target enzymes in weeds or pests, providing broad-spectrum control.[21]

Synthetic and Experimental Methodologies

The strategic incorporation of a tert-butyl group requires robust synthetic methods and rigorous experimental validation of its effects.

Representative Synthesis Protocol: Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol is adapted from a procedure that provides a straightforward, environmentally friendly synthesis of a tert-butyl-substituted pyrazole building block.[22]

Objective: To synthesize 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine via condensation.

Materials:

-

tert-Butylhydrazine hydrochloride

-

2 M Sodium hydroxide (NaOH) solution

-

3-Aminocrotononitrile

-

Three-necked round-bottomed flask, reflux condenser, magnetic stir bar, oil bath, thermocouple.

Step-by-Step Procedure:

-

Charge the Flask: To a 250-mL three-necked round-bottomed flask, add solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[22]

-

Base Addition: Add 2 M NaOH (98.3 mL, 196.6 mmol) to the flask and begin stirring at ambient temperature until all solids have dissolved (approx. 10 minutes).[22]

-

Add Nitrile: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution and continue stirring.[22]

-

Reaction Setup: Equip the flask with a reflux condenser and a thermocouple. Heat the mixture to an internal temperature of 90 °C using an oil bath and maintain vigorous stirring for 22 hours.[22]

-

Crystallization and Isolation: Cool the resulting biphasic mixture to 57 °C. Induce crystallization by adding seed crystals (if available) or by controlled cooling. Once crystallization is evident, remove the heat source and continue stirring as the mixture cools to ambient temperature.

-

Final Cooling & Filtration: Immerse the slurry in an ice-water bath for one hour to complete crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired tert-butyl pyrazole.[22]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay is crucial for determining the effect of a substituent, like a tert-butyl group, on a compound's metabolic clearance.

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of a tert-butyl pyrazole derivative in human liver microsomes (HLM).

Materials:

-

Test compound (tert-butyl pyrazole derivative)

-

Positive control (e.g., Finasteride, a compound with known tert-butyl metabolism)[8]

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (Cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system for analysis

Step-by-Step Procedure:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the HLM suspension, and the test compound working solution. Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. This is the T=0 time point.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vial for analysis.

-

LC-MS/MS Analysis: Quantify the remaining amount of the test compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance. A longer half-life compared to a non-tert-butylated analog would validate the metabolic shielding effect.

Conclusion and Future Perspectives

The tert-butyl group is far more than a simple bulky substituent; it is a powerful tool in the medicinal chemist's repertoire for rationally designing pyrazole-based bioactive agents. Its dominant steric profile provides an effective mechanism for metabolic shielding and achieving receptor selectivity, while its electronic and lipophilic properties offer further handles for fine-tuning molecular characteristics.[5][6][10]

The strategic application of this group has proven instrumental in enhancing the drug-like properties of pyrazole scaffolds, leading to compounds with improved pharmacokinetic profiles and potent biological activity in areas ranging from oncology and inflammation to agriculture.[2][3][12][21]

Looking forward, the field continues to evolve. While the tert-butyl group remains a go-to choice, research into bioisosteres—substituents that mimic its properties with potential advantages—is an active area.[11] Groups like the trifluoromethylcyclopropyl moiety are being explored as metabolically stable tert-butyl replacements, aiming to retain the beneficial steric and electronic properties while mitigating potential metabolic liabilities.[8] The continued exploration of such nuanced structure-activity relationships will undoubtedly lead to the discovery of the next generation of innovative pyrazole-based therapeutics.

References

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg.